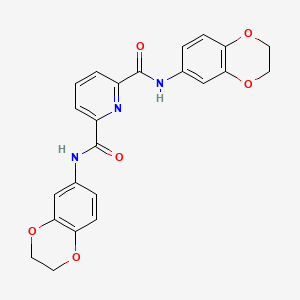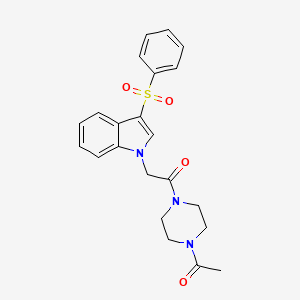
4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the tetrahydroquinoline could be synthesized using a Povarov reaction, which is a type of multi-component reaction . The ethoxy group could be introduced through a Williamson ether synthesis, which involves the reaction of an alcohol with a halide . The benzenesulfonamide could be formed through a reaction of aniline with sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring would introduce some rigidity into the structure, while the ethoxy, propyl, and benzenesulfonamide groups could potentially have more conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethoxy group could potentially be cleaved under acidic or basic conditions to yield an alcohol and a corresponding halide . The sulfonamide group could potentially be hydrolyzed to yield a sulfonic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar sulfonamide and ethoxy groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents
This compound has been explored for its potential as an anti-infective agent. The presence of the tetrahydroquinoline moiety suggests it could be effective against a range of infectious diseases. Research indicates that similar structures have shown activity against tuberculosis, malaria, and various nosocomial infections .
Antimicrobial Activity
The structural similarity to known antimicrobial agents implies that this compound may possess broad-spectrum antimicrobial properties. It could potentially be used to combat antibiotic-resistant strains of bacteria, a growing concern in the medical field .
Anti-Inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. This suggests that 4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide could be developed into a treatment for chronic inflammatory diseases .
Anticancer Research
The tetrahydroquinoline core is structurally related to compounds that have been studied for their anticancer properties. This compound could be a candidate for the development of new oncology drugs, particularly as a scaffold for targeted drug delivery systems .
Neuroprotective Effects
Given the neuroactive potential of quinoline derivatives, this compound may have applications in protecting neuronal cells against degenerative diseases or injury. It could lead to new treatments for conditions like Alzheimer’s or Parkinson’s disease .
Cardiovascular Drug Development
The sulfonamide group in this compound is often found in diuretics and antihypertensive drugs. This suggests possible applications in the treatment of hypertension and other cardiovascular disorders .
Agricultural Chemicals
Structurally similar compounds have been used in the synthesis of herbicides. This compound could be investigated for its utility in agricultural applications, potentially leading to the development of new herbicides .
Metabolic Disorders Treatment
Compounds with the ethoxy and tetrahydroquinoline groups have been associated with metabolic regulatory properties. This suggests potential use in treating metabolic disorders, such as diabetes or dyslipidemia .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve a variety of experimental techniques, including spectroscopic methods for structural characterization, testing in different biological assays to determine activity, and potentially even x-ray crystallography to determine its exact three-dimensional structure .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-3-15-24-16-5-6-19-17-18(7-12-22(19)24)13-14-23-28(25,26)21-10-8-20(9-11-21)27-4-2/h7-12,17,23H,3-6,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXTJWKOFLNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

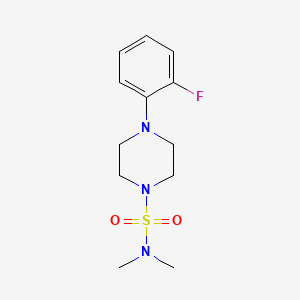
![4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2969605.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2969609.png)
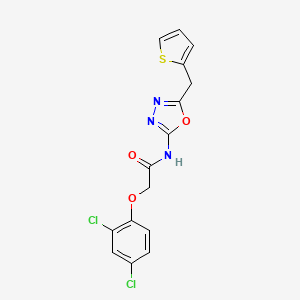
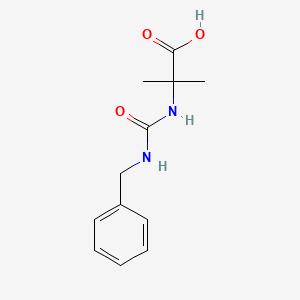
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2969613.png)
![N~5~-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2969614.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B2969616.png)


